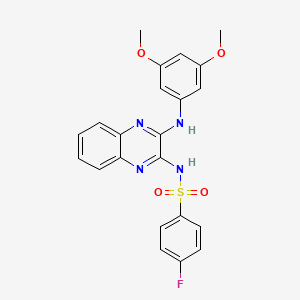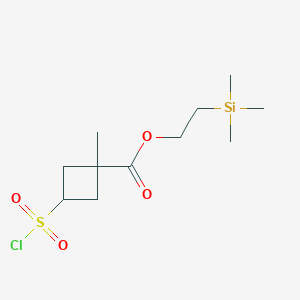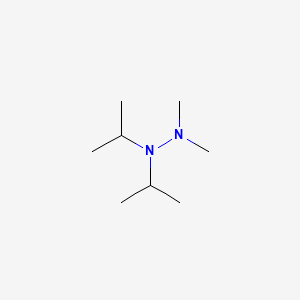![molecular formula C10H4BrClN2O2 B13940880 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated and chlorinated benzofuran derivative, which is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The heterocyclic ring can participate in cyclization or ring-opening reactions, leading to structurally diverse compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction reactions could lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidines and related heterocyclic structures, such as:
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidine
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4-one
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-thione
Uniqueness
What sets 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of both bromine and chlorine atoms, along with the benzofuro[3,2-d]pyrimidine core, contributes to its unique chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H4BrClN2O2 |
|---|---|
Poids moléculaire |
299.51 g/mol |
Nom IUPAC |
8-bromo-2-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H4BrClN2O2/c11-4-1-2-6-5(3-4)7-8(16-6)9(15)14-10(12)13-7/h1-3H,(H,13,14,15) |
Clé InChI |
WCBBTXZCJYJQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)


![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)
